Product packaging for 3-[(2-Methoxyphenyl)amino]propanamide(Cat. No.:CAS No. 3745-58-2)

3-[(2-Methoxyphenyl)amino]propanamide

Cat. No.: B2554482
CAS No.: 3745-58-2
M. Wt: 194.234
InChI Key: KRQKNFSQYVYRSE-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenyl)amino]propanamide, with the chemical formula C10H14N2O2, represents a specific molecular architecture that combines a propanamide backbone with a 2-methoxyphenylamino group. The propanamide structure is a common feature in biologically active molecules, while the substituted aryl amine component can significantly influence the compound's chemical properties and biological interactions. Research into this compound is often contextualized by the broader investigation of related chemical structures.

The core structure of this compound is analogous to N-aryl-β-alanine derivatives, which are considered important scaffolds in medicinal chemistry. researchgate.net Derivatives of β-alanine are known to play crucial roles in biological systems and serve as key intermediates in the synthesis of diverse heterocyclic frameworks with potential therapeutic applications. researchgate.net The exploration of propanamide derivatives is driven by their potential to exhibit a wide range of biological activities. For instance, various propanamide-containing compounds have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties.

The methoxy (B1213986) group on the phenyl ring is a key feature, as this functional group can influence the molecule's metabolic stability and pharmacokinetic profile. The parent amine, o-anisidine, is a known chemical intermediate used in the synthesis of dyes and pharmaceuticals. nih.gov The biological activities of propanamide derivatives are often linked to their ability to act as enzyme inhibitors or to interact with biological receptors. ontosight.ai For example, propanamide-sulfonamide conjugates have been studied as dual inhibitors of urease and cyclooxygenase-2, highlighting the therapeutic potential of this class of compounds. nih.gov

In the field of organic synthesis, compounds like this compound are valuable as intermediates for the construction of more complex molecules. The amide and amine functionalities present in the molecule offer reactive sites for a variety of chemical transformations. The synthesis of amide derivatives is often straightforward, typically involving the reaction of a carboxylic acid or its derivative with an amine. sphinxsai.com

The structural motif of an arylamino group connected to a three-carbon chain is a common building block in the synthesis of various heterocyclic compounds and pharmaceutical agents. For example, similar structures are used in the synthesis of piperidine (B6355638) and azepane derivatives, which are important scaffolds in drug discovery. rsc.orgmdpi.com The synthesis strategies for creating such molecules often involve multi-step processes where the propanamide derivative can be a crucial precursor.

The study of propanamide derivatives with arylamino substituents falls under several key research paradigms. A primary focus is on the discovery of novel therapeutic agents. Researchers often synthesize libraries of these compounds with variations in the aryl substitution pattern to explore their structure-activity relationships (SAR). This approach allows for the optimization of biological activity and the development of compounds with improved efficacy and selectivity.

Another significant research area is the development of new synthetic methodologies. The creation of efficient and scalable routes to these compounds is crucial for their practical application. This includes the implementation of modern synthetic techniques such as continuous flow synthesis and novel catalytic methods to improve reaction efficiency. evitachem.com Furthermore, computational studies, including molecular docking and simulations, are increasingly used to predict the binding modes of these derivatives with biological targets, thereby guiding the design of more potent molecules. nih.gov The versatility of the propanamide scaffold ensures its continued exploration in the quest for new molecules with valuable chemical and biological properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B2554482 3-[(2-Methoxyphenyl)amino]propanamide CAS No. 3745-58-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)12-7-6-10(11)13/h2-5,12H,6-7H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQKNFSQYVYRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 3 2 Methoxyphenyl Amino Propanamide

Oxidation Reactions and Corresponding Products

The secondary amine and the activated aromatic ring in 3-[(2-Methoxyphenyl)amino]propanamide are susceptible to oxidation. The specific product formed depends on the oxidizing agent and reaction conditions.

The secondary amine group can be oxidized, though this process is often less straightforward than with primary amines and can lead to a mixture of products. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or hydrogen peroxide (H2O2) can potentially lead to the formation of complex products, including nitrones or, with ring oxidation, quinone-like structures. The electron-donating nature of the methoxy (B1213986) and amino groups makes the aromatic ring susceptible to oxidative degradation under harsh conditions.

Oxidizing AgentPotential Product(s)Reaction Conditions
Potassium Permanganate (KMnO4)Complex mixture, potential for ring cleavageStrong oxidation
Hydrogen Peroxide (H2O2)N-oxide derivatives, hydroxylated ring productsVaries with catalyst
Mild Oxidants (e.g., air)Colored products via radical intermediatesSlow, often light-catalyzed

This table presents plausible oxidation reactions based on the general reactivity of secondary aromatic amines and activated phenyl rings.

Reduction Reactions Leading to Amine Derivatives

The amide functionality is the primary site for reduction in this compound. Powerful reducing agents are required for this transformation.

The most common method for reducing amides is using strong hydride reagents such as lithium aluminum hydride (LiAlH4). libretexts.org This reaction converts the amide carbonyl group into a methylene (B1212753) group (CH2), transforming the propanamide moiety into a propylamine (B44156) derivative. The reaction proceeds via a nucleophilic attack of the hydride on the amide carbonyl carbon. libretexts.org This process effectively converts this compound into N1-(2-methoxyphenyl)propane-1,3-diamine.

Reducing AgentProductKey Transformation
Lithium Aluminum Hydride (LiAlH4)N1-(2-methoxyphenyl)propane-1,3-diamineC=O → CH2
Borane (BH3) complexesN1-(2-methoxyphenyl)propane-1,3-diamineC=O → CH2

This table outlines the expected products from the reduction of the amide group in this compound.

Substitution Reactions and Functional Group Interconversions

The structure of this compound offers several sites for substitution reactions, primarily on the aromatic ring and at the secondary amine.

The methoxy and amino substituents are ortho, para-directing groups, activating the aromatic ring for electrophilic aromatic substitution. Reactions with electrophiles such as halogens (in the presence of a Lewis acid), nitric acid, or sulfuric acid would be expected to yield substitution products primarily at the positions para and ortho to the activating groups. Given the steric hindrance from the existing substituents, the para-position relative to the amino group is a likely site for substitution.

Functional group interconversions can also be performed. For example, the secondary amine can be alkylated using alkyl halides. The amide group itself can undergo dehydration to form a nitrile under specific conditions, although this is a less common reaction for this type of amide. vanderbilt.edu

Reaction TypeReagent(s)Potential Product
Electrophilic Aromatic Substitution (Bromination)Br2, FeBr3Bromo-substituted phenyl ring derivative
N-AlkylationAlkyl Halide (e.g., CH3I), BaseN-alkyl-N-(2-methoxyphenyl)-3-aminopropanamide

This table provides examples of substitution and interconversion reactions applicable to this compound.

Condensation Reactions Involving Amine and Carbonyl Functionalities

The secondary amine in this compound can act as a nucleophile and participate in condensation reactions with carbonyl compounds like aldehydes and ketones. evitachem.com

In a typical reaction, the amine attacks the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form an enamine or, if the amine were primary, an imine. libretexts.org For instance, reacting this compound with a ketone like acetone (B3395972) would lead to the formation of an enamine intermediate. These reactions are often catalyzed by acid. mdpi.com

Carbonyl CompoundIntermediateFinal Product Type
Aldehyde (e.g., Benzaldehyde)HemiaminalEnamine
Ketone (e.g., Acetone)HemiaminalEnamine

This table illustrates the general outcome of condensation reactions between the secondary amine of the target compound and common carbonyls.

Hydrolysis of Amide Linkages under Varied Conditions

The amide bond in this compound is stable but can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.com This reaction is the reverse of amide formation.

Acidic Hydrolysis: When heated with a strong acid, such as aqueous hydrochloric acid, the amide is hydrolyzed. chemguide.co.uklibretexts.org The reaction mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for a nucleophilic attack by water. researchgate.net The final products are 3-aminopropanoic acid and the protonated form of 2-methoxyaniline (2-methoxyanilinium salt). libretexts.org

Alkaline Hydrolysis: Heating the amide with a strong base, such as sodium hydroxide (B78521) solution, also results in hydrolysis. chemguide.co.uklibretexts.org The mechanism involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. masterorganicchemistry.com This process yields the salt of 3-aminopropanoic acid (a 3-aminopropanoate) and 2-methoxyaniline. chemguide.co.uk

ConditionReagentsProducts
AcidicH2O, H+ (e.g., HCl), heat3-Aminopropanoic acid + 2-Methoxyanilinium chloride
Basic (Alkaline)H2O, OH- (e.g., NaOH), heatSodium 3-aminopropanoate + 2-Methoxyaniline

This table summarizes the products of amide hydrolysis under different pH conditions.

Structure Activity Relationship Sar Studies of 3 2 Methoxyphenyl Amino Propanamide Analogues

Influence of Aromatic Substituents on Molecular Interactions

Substituents on the aromatic ring of 3-[(2-Methoxyphenyl)amino]propanamide analogues can dramatically alter their electronic properties, lipophilicity, and steric profile. These changes, in turn, affect how the molecule interacts with its biological target, influencing binding affinity and efficacy.

The position of the methoxy (B1213986) group on the phenyl ring is a critical determinant of biological activity. The ortho (2-position), meta (3-position), and para (4-position) isomers can adopt different conformations and present distinct electronic surfaces to a receptor, leading to variations in binding.

Research on related aromatic compounds has consistently shown that positional isomerism significantly impacts biological properties. For instance, in a study of substituted ketamine esters, 2- and 3-substituted (ortho and meta) compounds were generally found to be more active than their 4-substituted (para) counterparts. mdpi.com Similarly, a study on 18F-labeled benzyl (B1604629) triphenylphosphonium cations found that the position of the methoxy group had a significant effect on biological properties. nih.gov The ortho- and meta-substituted radiotracers showed accelerated radioactivity clearance from the liver, while the para-substituted version had the highest uptake in non-target organs. nih.gov Specifically, the ortho-substituted compound displayed the most favorable biological properties for its intended use. nih.gov This suggests that the ortho position on the phenyl ring of the this compound scaffold is likely a key interaction point, where the methoxy group may be involved in crucial hydrogen bonding or steric interactions within a binding pocket. The para-position, being more exposed, might lead to non-specific binding or less optimal orientation for receptor engagement. The differentiation between positional isomers is a recurring theme in medicinal chemistry, with distinct biological activities often observed. nih.gov

PositionRationale for Impact on ActivityRepresentative Findings on Related Scaffolds
Ortho (2-position) Can influence the conformation of the side chain through steric hindrance or intramolecular hydrogen bonding. May directly interact with a specific sub-pocket of the receptor.Often associated with higher potency. The ortho-compound (2b) displayed the most favorable biological properties as a potential MPI agent. nih.gov
Meta (3-position) Alters the electronic distribution of the ring and can influence the pKa of the amino group. May avoid steric clashes present with ortho or para substitution.Generally more active than para-substituted compounds. mdpi.com
Para (4-position) Least sterically hindered position, allowing for larger substituents. However, it may orient the molecule sub-optimally in the binding site.Generally less active than ortho- and meta-substituted compounds. mdpi.com Associated with higher uptake in non-targeting organs in some radiotracers. nih.gov

The electronic nature of substituents on the aromatic ring profoundly affects molecular interactions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the aromatic ring, which can influence interactions such as π-π stacking, cation-π, and hydrogen bonding. rsc.orgrsc.orgnih.gov

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) and methyl (-CH3) increase the electron density of the aromatic ring. This enhanced electron density can strengthen cation-π interactions with positively charged residues in a receptor. In many systems, EDGs have been shown to increase biological potency. nih.govnih.govresearchgate.net For example, the presence of an electron-donating methoxy group can increase the affinity for certain receptors. nih.gov The m-TPA core in some molecules, which has a stronger electron-donating ability than a TPA unit due to methoxy groups, results in a more pronounced Intramolecular Charge Transfer (ICT) effect. rug.nl

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) decrease the electron density of the aromatic ring. This can make the aromatic ring a better hydrogen bond acceptor and can enhance stacking interactions with electron-rich aromatic residues. rsc.orgresearchgate.net However, the effect of EWGs is highly context-dependent. While in some cases they decrease activity nih.govresearchgate.net, in others, they have been shown to increase the strength of interactions. rsc.orgmdpi.com For instance, studies on certain inhibitors found that compounds bearing a cyano (-CN) group decreased the expression of the target protein, whereas other EWGs like -NO2 did not produce the same effect, possibly due to differences in the resulting electronic density. mdpi.com

Group TypeExamplesGeneral Effect on Aromatic RingImpact on Molecular InteractionsObserved Effect on Activity (Context-Dependent)
Electron-Donating (EDG) -OCH3, -CH3, -NH2Increases electron densityEnhances cation-π interactionsOften increases potency nih.govnih.gov
Electron-Withdrawing (EWG) -CF3, -CN, -NO2, Halogens (e.g., Cl, F)Decreases electron densityCan enhance stacking with electron-rich rings; can act as H-bond acceptorCan increase or decrease activity depending on the specific interaction required by the receptor nih.govmdpi.com

Role of the Propanamide Backbone in Ligand Recognition

The propanamide backbone is a critical structural element that correctly positions the aromatic moiety and the terminal amide group for optimal interaction with a biological target. This linker's length, flexibility, and chemical nature are crucial for ligand recognition.

The propanamide structure provides a specific spatial arrangement between the substituted aniline (B41778) and the amide function. The length of the three-carbon chain is often optimal for bridging key interaction points within a receptor binding site. Modifications to this backbone, such as altering its length or introducing conformational constraints, can lead to a significant loss of activity. For instance, in a series of TRPV1 antagonists, modifications to the propanamide "B-region" were investigated, highlighting the importance of this structural component. researchgate.net The stereochemistry of substituents on the backbone, such as an α-methyl group, can also be critical, often leading to stereospecific interactions within a hydrophobic pocket of the receptor. researchgate.net The amide group itself is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form strong, directional interactions that anchor the ligand in the binding site.

Conformational Analysis and Stereoselectivity in Biological Systems

The three-dimensional shape (conformation) of a molecule is paramount for its interaction with a biological target. This compound and its analogues are flexible molecules that can adopt multiple conformations in solution. However, it is believed that only one or a limited set of these conformations, the "bioactive conformation," is responsible for the biological effect.

Conformational analysis, often performed using computational methods, helps to identify low-energy, stable conformations that are likely to be biologically relevant. nih.govresearchgate.net For example, a computational analysis of structurally related phenoxyalkylamines confirmed differences in the key N-O distances between two groups of compounds, which correlated with their binding affinity. nih.gov The presence of chiral centers in analogues of this compound introduces the concept of stereoselectivity, where one enantiomer or diastereomer of a compound is significantly more active than the others. This difference in activity arises because biological macromolecules, such as receptors and enzymes, are themselves chiral. They create a chiral environment where stereoisomers can bind with different affinities and orientations. The stereospecific activity of related propanamide antagonists has been demonstrated, with the (S)-configuration showing marked selectivity and being 30- to 40-fold more potent than the (R)-isomer. researchgate.net

Contribution of Peripheral Moieties to Modulatory Effects

For example, the addition of halogen atoms (e.g., F, Cl, Br) can alter electronic properties and also form halogen bonds, a type of non-covalent interaction with specific residues in a binding pocket. mdpi.com The introduction of small alkyl groups, such as a methyl group, can increase hydrophobicity, which may enhance binding to a lipophilic pocket within the receptor. mdpi.com The antiplasmodial activity of certain compounds was found to be strongly dependent on the substitution pattern of the anilino partial structure. researchgate.net In another series of compounds, a 3-ethoxy-4-methoxyphenyl substituent resulted in high in vitro activity and a very promising selectivity index. mdpi.com These findings underscore that even seemingly minor peripheral modifications can lead to substantial changes in the biological profile of a compound series. nih.gov

Elucidation of Pharmacophore Models for Related Chemical Scaffolds

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Developing a pharmacophore model is a key step in understanding SAR and in designing new, more potent ligands. nih.gov These models can be generated based on the structures of known active ligands (ligand-based) or from the structure of the target receptor with a bound ligand (structure-based). mdpi.com

For a chemical scaffold like this compound, a pharmacophore model would typically include features such as:

An aromatic ring center.

A hydrogen bond acceptor (the oxygen of the methoxy group).

A hydrogen bond donor (the secondary amine).

A hydrogen bond acceptor/donor (the amide moiety).

Hydrophobic features.

The distances and angles between these features are precisely defined. nih.gov By analyzing the SAR data from various analogues, this model can be refined. For instance, the observation that ortho-substitution is preferred would translate to a specific spatial vector for the hydrogen bond acceptor feature. Similarly, data on the effects of EWGs and EDGs would help to define the electronic requirements of the aromatic interaction site. mdpi.com Once validated, such a pharmacophore model becomes a powerful tool for virtual screening of compound libraries to identify new, structurally diverse molecules with the potential for similar biological activity, a process known as scaffold hopping. nih.govresearchgate.net

Computational and Theoretical Investigations of 3 2 Methoxyphenyl Amino Propanamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of 3-[(2-Methoxyphenyl)amino]propanamide. These theoretical methods provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine its optimized molecular geometry and electronic properties. researchgate.netchemrxiv.org The calculations yield precise information on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional conformation of the molecule.

These studies reveal the spatial arrangement of the methoxyphenyl group, the amino linker, and the propanamide moiety. Key electronic properties such as total energy, dipole moment, and orbital energies are also computed, providing a comprehensive electronic profile of the compound. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated via DFT) Note: These are theoretical values for illustrative purposes.

Parameter Bond/Angle Value
Bond Lengths (Å) C=O (Amide) 1.24
C-N (Amide) 1.35
N-H (Amine) 1.02
C-O (Methoxy) 1.37
**Bond Angles (°) ** O=C-N 123.5
C-N-H 119.0

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.netyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, characterizing the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant descriptor of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is typically localized on the electron-rich methoxyphenylamino moiety, while the LUMO is often centered around the propanamide group, particularly the carbonyl carbon.

Table 2: Calculated Frontier Molecular Orbital Properties Note: Values are representative and derived from theoretical calculations.

Parameter Energy (eV)
HOMO Energy -5.85
LUMO Energy -0.95

| HOMO-LUMO Energy Gap (ΔE) | 4.90 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

In the MEP map of this compound, the most negative potential is concentrated around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, identifying them as primary sites for electrophilic interactions and hydrogen bond acceptance. nih.gov Conversely, the most positive potential is located around the amine and amide hydrogen atoms, highlighting them as likely sites for nucleophilic interactions and hydrogen bond donation.

Natural Bond Orbital (NBO) Analysis provides a detailed picture of the bonding and electronic structure within a molecule by analyzing it in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.dewisc.edu NBO analysis quantifies intramolecular delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the electron delocalization. wisc.edu For this compound, significant interactions include the delocalization of lone pair electrons from the oxygen and nitrogen atoms into adjacent antibonding orbitals.

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: Data is illustrative of typical intramolecular interactions.

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP (O) of Carbonyl π* (C-N) of Amide 25.5
LP (N) of Amine σ* (C-C) of Propyl chain 5.8

The Electron Localization Function (ELF) offers a method for mapping electron pair probability in a molecule. wikipedia.org It provides a clear, chemically intuitive visualization of core electrons, valence shells, covalent bonds, and lone pairs. wikipedia.orgarizona.edu An ELF analysis of this compound would show distinct basins of high electron localization corresponding to the core electrons of carbon, nitrogen, and oxygen, the C-H, C-C, C-N, and C=O covalent bonds, and, importantly, the non-bonding lone pair electrons on the oxygen and nitrogen atoms. These lone-pair regions represent favorable sites for interactions such as protonation. arizona.edu

Molecular Modeling and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. nih.govresearchgate.net This method is fundamental in drug discovery for understanding how a molecule might interact with a biological target at the atomic level. ekb.eg

For this compound, docking studies can be performed against various protein targets to predict its potential binding modes. The simulation places the ligand into the protein's binding site and scores different poses based on factors like intermolecular forces and geometric complementarity. The results can identify key interactions, such as hydrogen bonds between the ligand's amide or methoxy groups and amino acid residues in the protein, as well as hydrophobic interactions involving the phenyl ring. These predictions provide valuable hypotheses about the molecule's mechanism of action that can guide further experimental investigation. nih.govekb.eg

Table 4: Illustrative Protein-Ligand Docking Results for this compound Note: Target protein and results are hypothetical for demonstration.

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Kinase X -8.2 ASP 145 Hydrogen Bond (with N-H)
LYS 72 Hydrogen Bond (with C=O)
LEU 25 Hydrophobic

Biological Mechanisms and Molecular Interactions of 3 2 Methoxyphenyl Amino Propanamide and Analogues

Mechanisms of Enzyme and Protein Interaction

The interaction of small molecules with enzymes and proteins is governed by their ability to bind with sufficient affinity and specificity to a target site, which can lead to modulation of the protein's function.

Ligand Binding Affinity and Specificity Profiling

Ligand binding affinity, often quantified by the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory/effective concentration (IC50/EC50), is a measure of the strength of the interaction between a ligand and its target protein. High affinity is often a prerequisite for a compound's potency. Specificity, the preferential binding of a ligand to its intended target over other proteins, is crucial for minimizing off-target effects.

Analogues of 3-[(2-Methoxyphenyl)amino]propanamide have demonstrated a range of binding affinities and specificities for various receptors. For instance, a series of substituted N-[3-(3-methoxyphenyl)propyl] amides have been identified as highly potent and selective ligands for melatonin (B1676174) receptors (MT1 and MT2). researchgate.netresearchgate.net The well-known drug Agomelatine, a naphthalene (B1677914) derivative with structural similarities, exhibits high affinity for both MT1 (Ki = 0.1 nM) and MT2 (Ki = 0.12 nM). researchgate.net Structure-based virtual screening has identified novel chemotypes with high potency, such as compound 21 , which displayed an EC50 of 0.36 nM for the MT2 receptor and a 30-fold selectivity over the MT1 receptor. nih.gov

Other propanamide analogues have shown affinity for different targets. For example, certain 2-(4-methylsulfonylaminophenyl) propanamide derivatives are potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, with one compound showing a high binding affinity with a Ki value of 21.5 nM. researchgate.net Similarly, a related compound, 3-(4-bromophenyl)sulfonyl-N-(5-chloranyl-2-methoxy-phenyl)propanamide, was found to have an IC50 value of 100 µM against the Bcl-2-like protein 1, a key regulator of apoptosis. bindingdb.org

The following table summarizes the binding affinities and potencies of selected analogues.

Compound/Analogue ClassTargetAffinity/Potency MetricValueReference
AgomelatineMelatonin Receptor MT1Ki0.1 nM researchgate.net
AgomelatineMelatonin Receptor MT2Ki0.12 nM researchgate.net
Compound 21 (MT Ligand)Melatonin Receptor MT2EC500.36 nM nih.gov
Compound 21 (MT Ligand)Melatonin Receptor MT1EC5012 nM nih.gov
Propanamide AnalogueTRPV1Ki21.5 nM researchgate.net
3-(4-bromophenyl)sulfonyl-N-(5-chloro-2-methoxyphenyl)propanamideBcl-2-like protein 1IC50100,000 nM (100 µM) bindingdb.org

Allosteric Modulation and Conformational Changes Induced by Binding

Beyond simple competitive binding at an active (orthosteric) site, small molecules can act as allosteric modulators. These ligands bind to a distinct allosteric site on a protein, inducing a conformational change that alters the protein's activity or its affinity for the primary ligand. wikipedia.orgnih.gov This can result in either positive allosteric modulation (PAM), which enhances the protein's function, or negative allosteric modulation (NAM), which diminishes it. nih.gov

This mechanism is particularly relevant for protein kinases, which are highly dynamic enzymes that adopt multiple conformations. nih.gov The binding of small molecule inhibitors can stabilize specific inactive conformations. biorxiv.orgdntb.gov.uaciteab.com For example, Type-II kinase inhibitors typically bind to and stabilize the "DFG-out" conformation, where a key aspartate-phenylalanine-glycine motif in the activation loop is flipped, rendering the kinase inactive. acs.org This induced conformational change is a key mechanism for achieving inhibitor selectivity. acs.org

Modulation of Cellular Pathways

By interacting with key proteins, this compound analogues can influence entire cellular pathways, leading to significant changes in cell behavior.

Influence on Signal Transduction Cascades (e.g., Kinases, CFTR)

Kinases: Protein kinases are central nodes in signal transduction pathways, regulating processes like cell growth, proliferation, and apoptosis. ed.ac.uk Small molecule kinase inhibitors act by blocking the ATP binding site, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade. nih.govnih.gov Analogues such as sulfonamide methoxypyridine derivatives have been developed as dual inhibitors of PI3K and mTOR, two key kinases in a central signaling pathway that is often dysregulated in cancer. mdpi.com By inhibiting both kinases, these compounds can fully block the abnormal activation of the PI3K/AKT/mTOR pathway and prevent compensatory feedback loops that can lead to treatment resistance. mdpi.com The inhibition of a kinase by a specific compound can lead to a cascade of downstream effects, and distinguishing direct substrate effects from indirect network effects is a significant challenge in understanding their precise mechanism. nih.gov

CFTR: The CFTR protein is an ion channel, and its dysfunction causes cystic fibrosis. cff.org Small molecules known as CFTR modulators can directly target the defective protein. cff.org These are broadly classified into "correctors," which aid in the proper folding and trafficking of the protein to the cell surface, and "potentiators," which enhance the channel's opening probability once it is at the surface. frontiersin.orgyoutube.com

Potentiators, such as Ivacaftor, bind directly to the CFTR protein, likely in a cleft formed by several transmembrane helices. mdpi.com This binding allosterically modulates the channel's function, stabilizing the open-gate conformation and thereby increasing the flow of chloride ions across the cell membrane. cff.orgmdpi.com The discovery of novel potentiators with distinct chemical structures, such as CP-628006, suggests that different modulators may act via different mechanisms or bind to different sites, an observation supported by the additive effects seen when some potentiators are used in combination. mdpi.comnih.govnih.gov

Interactions with Specific Receptors (e.g., G-protein Coupled Receptors, Formyl Peptide Receptors, Melatonin Receptors)

G-protein Coupled Receptors (GPCRs): GPCRs are the largest family of membrane receptors and are crucial for transducing extracellular signals into intracellular responses. frontiersin.org Ligand binding to a GPCR induces a conformational change that allows it to activate an associated heterotrimeric G-protein. youtube.com This activation involves the exchange of GDP for GTP on the G-protein's alpha subunit, which then dissociates and modulates the activity of downstream effectors like adenylyl cyclase or phospholipase C, initiating a second messenger cascade. youtube.comnih.gov

Formyl Peptide Receptors (FPRs): FPRs are a subfamily of GPCRs that play a key role in the innate immune system by recognizing formylated peptides from bacteria and damaged mitochondria. nih.gov The activation of FPR1 and FPR2 on leukocytes triggers pro-inflammatory responses such as chemotaxis and calcium mobilization. nih.gov A wide variety of non-peptide small molecules have been identified as agonists for these receptors, indicating that the ligand-binding pocket can accommodate diverse chemical structures. nih.govmonash.eduresearchgate.net Some small-molecule ligands can act as biased agonists, selectively activating certain downstream signaling pathways over others, which offers a potential strategy for fine-tuning the inflammatory response. tandfonline.comnih.gov

Melatonin Receptors (MT1/MT2): Melatonin receptors are GPCRs that are primarily coupled to the Gi protein, and their activation typically leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. nih.gov As mentioned previously, analogues containing methoxyphenyl and amide structures have been developed as potent agonists for these receptors. nih.gov The interaction of these synthetic ligands with MT1 and MT2 receptors mimics the natural hormone melatonin, allowing them to modulate physiological processes such as the regulation of circadian rhythms. nih.govnih.gov The high affinity and selectivity of some of these analogues make them valuable tools for studying the specific roles of each receptor subtype. nih.gov

Mechanistic Insights into Observed Biological Activities

The biological activity of a compound is a direct consequence of its molecular interactions. The mechanisms described above provide a clear link between the binding of a molecule to its target and the subsequent cellular response.

For a hypothetical analogue of this compound that acts as a kinase inhibitor, the mechanism of its biological activity would begin with high-affinity binding to the ATP pocket of a target kinase. This competitive inhibition prevents the phosphorylation of the kinase's substrates, thereby halting a specific signal transduction pathway. If this pathway is involved in cell cycle progression, its inhibition would lead to an observable anti-proliferative effect.

Alternatively, if an analogue were to function as a CFTR potentiator, its biological effect would stem from allosteric modulation. By binding to a site on the CFTR channel, it would induce a conformational change that favors the open state of the channel's gate. This increased channel activity would lead to enhanced chloride and bicarbonate transport, correcting the ion imbalance that underlies the pathophysiology of certain cystic fibrosis mutations.

Molecular Basis of Antioxidative Activity (e.g., DPPH Radical Scavenging)

The antioxidative activity of methoxyphenyl propanamide analogues has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.govresearchgate.net The DPPH molecule is a stable free radical; the ability of a compound to donate a hydrogen atom or an electron to DPPH neutralizes the radical, a change that can be measured spectrophotometrically. mdpi.com The primary mechanisms by which antioxidants scavenge radicals like DPPH are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). researchgate.net

In the case of 3-[(4-Methoxyphenyl)amino]propanamide analogues, the key structural feature responsible for radical scavenging is the secondary amine (-NH-) group within the molecule's backbone. nih.gov This group can directly participate in the antioxidant process by donating a hydrogen atom to the DPPH radical, thus neutralizing it. The stability of the resulting antioxidant radical is enhanced by the presence of the electron-donating methoxy (B1213986) (-OCH₃) group on the phenyl ring, which can delocalize the unpaired electron. researchgate.netnih.gov

Structure-activity relationship studies on a series of these analogues have demonstrated the crucial role of the N-H functional group. For instance, the replacement of the hydrogen atom on this group with bulkier functional groups resulted in compounds that were completely inactive as antioxidants. nih.gov This finding provides strong evidence that the hydrogen-donating ability of the amine is central to the molecular mechanism of their antioxidative activity. nih.gov

The antioxidative potency varies based on other substitutions to the core structure. Several derivatives have shown significantly higher DPPH radical scavenging activity than the well-known antioxidant ascorbic acid. nih.govnih.govresearchgate.net

DPPH Radical Scavenging Activity of Selected 3-[(4-Methoxyphenyl)amino]propanamide Analogues
Compound NameDPPH Scavenging Activity (%)Relative Activity vs. Ascorbic Acid
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide94.1 ± 1.51.37x higher
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide92.5 ± 1.21.35x higher
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone77.2 ± 1.81.13x higher
3-((4-methoxyphenyl)amino)-N'-(1-(thiophen-2-yl)ethylidene)propanehydrazide86.5 ± 2.11.26x higher
Ascorbic Acid (Reference)68.7 ± 1.11.00x

Data sourced from a study on 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives. nih.gov

Molecular Mechanisms of Selective Cytotoxicity in Cellular Models

Analogues of this compound have been evaluated for their anticancer activity against various human cancer cell lines, revealing a pattern of selective cytotoxicity. nih.govnih.govresearchgate.net In studies using human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, the tested compounds were generally more cytotoxic against the U-87 glioblastoma cells. nih.govnih.govresearchgate.net This indicates a degree of selectivity in their anticancer action, a desirable characteristic for potential therapeutic agents.

The precise molecular mechanisms underlying this selective cytotoxicity have not been fully elucidated. However, it has been hypothesized that the cytotoxic effects may be linked to the compounds' radical scavenging and broader antioxidant or pro-oxidant activities within the complex cellular environment. nih.gov Cancer cells, particularly aggressive ones like glioblastoma, often exist in a state of high oxidative stress. The introduction of compounds that can modulate the cellular redox state could potentially push these cells past a viability threshold, leading to cell death, while having a lesser effect on cells with a more balanced redox environment.

While detailed pathway analysis is not available in the literature for these specific analogues, cytotoxic mechanisms for other synthetic derivatives against cell lines like MDA-MB-231 often involve the induction of apoptosis through the production of reactive oxygen species (ROS) that cause direct damage to proteins, lipids, and DNA. nih.gov

The following table presents the cytotoxic effects of selected 3-[(4-Methoxyphenyl)amino]propanamide analogues on two cancer cell lines, illustrating the observed selectivity.

Effect of Selected 3-[(4-Methoxyphenyl)amino]propanamide Analogues on Cancer Cell Viability (at 100 µM concentration after 72h)
Compound NameU-87 Cell Viability (%)MDA-MB-231 Cell Viability (%)
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone19.6 ± 1.562.6 ± 6.1
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide62.8 ± 3.843.7 ± 7.4
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide70.3 ± 4.246.2 ± 5.0
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-2-yl)ethylidene)propanehydrazide67.5 ± 2.544.6 ± 8.0

Data sourced from a study on 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives. nih.gov

Research on Derivatives and Analogues of 3 2 Methoxyphenyl Amino Propanamide

Design and Directed Synthesis of Novel Propanamide Derivatives

The synthesis of novel propanamide derivatives is often a directed process, beginning with a core scaffold that is systematically elaborated to produce a library of related compounds. Researchers employ various synthetic methodologies to achieve these target molecules, which are then studied for specific properties.

One common strategy involves the reaction of a key intermediate with various amines or other reagents to generate a diverse set of final products. For instance, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides was synthesized starting from methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoate. This precursor underwent a two-step reaction involving benzyl (B1604629) chloride, followed by hydrazinolysis to produce a propanhydrazide intermediate. This intermediate was then coupled with a variety of primary and secondary amines via an azide coupling reaction to introduce a range of lipophilic and hydrophilic characters to the final molecules nih.gov.

Another established method is the reaction of various cycloalkyl, aryl, or aralkyl amines with 3-bromopropanoyl chloride to form 3-bromo-N-(substituted)propanamides. These brominated intermediates serve as electrophiles that can then be reacted with a nucleophilic species, such as a thiol, to generate the desired propanamide derivatives nih.gov. For example, this approach was used to synthesize a series of N-(Substituted)-3-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamides nih.gov.

Solid-phase synthesis offers a high-throughput method for generating multiple derivatives from a fundamental peptide or amide unit. This technique allows for the sequential addition of different building blocks to a resin-bound starting material, facilitating the creation of a library of compounds for screening. This approach has been used to create diverse propanamide derivatives, including those incorporating fluorinated phenyl groups and various N-acyl substitutions mdpi.com.

Table 1: Synthetic Methodologies for Propanamide Derivatives

Synthetic Method Key Intermediates/Reagents Resulting Propanamide Class Reference
Azide Coupling 3-(3-benzyloxyquinoxalin-2-yl) propanhydrazide, various amines N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides nih.gov
Nucleophilic Substitution 3-Bromo-N-(substituted)propanamides, 5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazol-2-thiol N-(Substituted)-3-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamides nih.gov
Amide Bond Formation (E)-N-(4-aminophenyl)-3-(substituted-phenyl)prop-2-en-1-one, 3-chloropropanoyl chloride (E)-3-Chloro-N-(4-(3-(substituted-phenyl)acryloyl)phenyl)propanamides tandfonline.com
Solid-Phase Synthesis Resin-bound amino acids, various carboxylic acids and amines 2-Acylamino-N-(substituted-propyl)-3-phenylpropanamides mdpi.com

Exploration of Diverse Heterocyclic Ring Incorporations

A significant area of research involves the incorporation of various heterocyclic rings into the propanamide structure. These rings can profoundly influence the molecule's conformation, electronic properties, and potential interactions with biological targets.

Quinoxaline Derivatives: Researchers have synthesized propanamide derivatives featuring a quinoxaline ring system. A series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were developed and their antiproliferative activity was evaluated in several cancer cell lines nih.gov. The quinoxaline scaffold was identified as a key feature for the observed activity nih.gov.

Indole and Oxadiazole Systems: Biheterocyclic propanamides incorporating both indole and 1,3,4-oxadiazole rings have been synthesized. Specifically, N-(Substituted)-3-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamides were designed and screened for α-glucosidase inhibitory potential nih.gov.

Pyridazine-Containing Compounds: In the search for novel cholinesterase inhibitors, propanamide derivatives bearing a phenylpyridazine core have been designed and synthesized. These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov.

Piperazine and Piperidine (B6355638) Moieties: The flexible and basic nature of piperazine and piperidine rings makes them common additions in derivative design. Solid-phase synthesis has been employed to create propanamides such as 2-[(cyclopropanecarbonyl)amino]-N-{[4-(2-methoxyphenyl)-piperazin-1-yl]propyl}-3-(4-fluoro-phenyl)propanamide mdpi.com. Other studies have involved reacting chloro-propanamide precursors with piperidine to yield compounds like (E)-N-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)-3-(piperidin-1-yl)propanamide tandfonline.com.

Table 2: Incorporated Heterocyclic Rings in Propanamide Derivatives

Heterocyclic Ring Example Compound Class Research Context Reference
Quinoxaline N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides Antiproliferative Agents nih.gov
Indole / 1,3,4-Oxadiazole N-(Substituted)-3-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamides Antidiabetic Agents nih.gov
Phenylpyridazine Propanamide derivatives of 6-phenylpyridazin-3(2H)-one Cholinesterase Inhibitors nih.gov
Piperazine N-{[4-(2-methoxyphenyl)-piperazin-1-yl]propyl}propanamides General Derivative Library mdpi.com
Piperidine (E)-N-(4-(3-(substitutedphenyl)acryloyl)phenyl)-3-(piperidin-1-yl)propanamides Antimicrobial Agents tandfonline.com

Systematic Structural Modifications to Optimize Specific Academic Endpoints

Systematic structural modification is a cornerstone of medicinal chemistry and materials science research. By making small, deliberate changes to a lead compound, researchers can fine-tune its properties to achieve a desired outcome. This often involves modifying substituents to alter steric bulk, electronics, or hydrogen bonding capacity.

In the development of quinoxaline-based propanamides, the N-alkyl substituent was systematically varied to create a series of eleven new compounds. This modification was intended to introduce a spectrum of lipophilic and hydrophilic characteristics, which in turn modulated the antiproliferative activity of the compounds across different cancer cell lines nih.gov. The study identified specific N-alkyl groups that resulted in higher potency nih.gov.

Another example involves the optimization of 3-(1H-indol-3-yl)-2-[3-(phenyl)ureido]propanamides. Researchers synthesized enantiomerically pure derivatives and modified the phenyl ring of the ureido moiety. For instance, removing a methoxy (B1213986) group from the pyridyl ring of a lead compound was found to have no significant impact on its ability to activate Ca2+ mobilization in specific cell lines, demonstrating that this particular modification did not alter the desired activity nih.gov.

In the context of cholinesterase inhibitors, modifications were made to the terminal phenyl ring of pyridazine-3-carboxamide and propanamide derivatives. Introducing different substituents, such as halogens or alkyl groups, at various positions on this ring led to a range of inhibitory activities against acetylcholinesterase and butyrylcholinesterase nih.gov. This systematic approach allowed for the identification of substitution patterns that conferred high potency and selectivity nih.gov.

Table 3: Examples of Structural Modifications and Their Endpoints

Compound Class Structural Modification Academic Endpoint Outcome Reference
Quinoxaline Propanamides Variation of N-alkyl substituents Optimization of antiproliferative activity Certain substituents led to activity comparable to doxorubicin nih.gov
Ureido-Propanamides Removal of methoxy group from pyridyl ring Evaluation of FPR2 agonist activity No significant impact on Ca2+ mobilization nih.gov
Phenylpyridazine Propanamides Introduction of various substituents on the terminal phenyl ring Optimization of cholinesterase inhibition Identification of substituents that increase potency and selectivity for AChE nih.gov

Comparative Studies with Structurally and Functionally Related Compounds

A notable comparative study was performed on cholinesterase inhibitors. A series of carboxamide and propanamide derivatives bearing a phenylpyridazine core was synthesized and evaluated. To specifically determine the influence of the pyridazine moiety, a parallel series of compounds was created where the phenylpyridazine core was replaced with a structurally similar biphenyl ring nih.gov. The subsequent comparison of their inhibitory activities against acetylcholinesterase and butyrylcholinesterase allowed the researchers to probe the specific contribution of the nitrogen-containing heterocycle to the compounds' mechanism of action nih.gov.

In the study of ureido-propanamide derivatives as formyl-peptide receptor 2 (FPR2) agonists, a direct comparison was made between the two enantiomers of a lead compound, (S)-9a and (R)-9a. The results showed that the (S)-enantiomer was 2.4-fold more potent in one assay and over 14-fold more potent in another, highlighting a clear stereochemical preference for the biological target nih.gov.

Furthermore, the development of quinoxaline-based propanamides as antiproliferative agents involved comparing their in vitro activity against doxorubicin, a standard chemotherapeutic agent. This comparison provides a benchmark for the potency of the newly synthesized compounds, with one derivative exhibiting activity comparable to the reference drug against certain cell lines nih.gov.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for verifying the molecular structure of 3-[(2-Methoxyphenyl)amino]propanamide. By analyzing the chemical shifts (δ), coupling constants (J), and integration values, the precise arrangement of atoms can be confirmed.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 2-methoxyphenyl group would appear in the downfield region (typically δ 6.8-7.2 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The methoxy (B1213986) (-OCH₃) protons would present as a sharp singlet around δ 3.8 ppm. The protons of the propanamide backbone (-CH₂-CH₂-CO-NH₂) would show characteristic multiplets. The two methylene (B1212753) groups adjacent to the amine and the carbonyl group are expected in the δ 2.5-3.5 ppm range. The amine (N-H) and amide (-NH₂) protons would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton. The spectrum for this compound would display signals for each unique carbon atom. The carbonyl carbon of the amide group is the most deshielded, appearing significantly downfield (around δ 170-175 ppm). The aromatic carbons of the methoxyphenyl ring would resonate in the δ 110-160 ppm region, with the carbon attached to the oxygen being the most downfield in this range. The methoxy carbon would have a characteristic signal around δ 55 ppm. The methylene carbons of the propanamide chain would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O)-~173
Aromatic C-O-~148
Aromatic C-N-~138
Aromatic C-H6.8 - 7.2110 - 122
Methoxy (-OCH₃)~3.8 (s)~55
Methylene (-N-CH₂-)~3.4 (t)~40
Methylene (-CH₂-C=O)~2.5 (t)~35
Amine (-NH-)Variable (br s)-
Amide (-NH₂)Variable (br s)-

Note: Predicted values are based on standard chemical shift ranges for the respective functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to investigate the spatial proximity of atoms, offering insights into the molecule's preferred conformation. NOESY cross-peaks between the protons of the methoxyphenyl ring and the protons of the propanamide chain would indicate specific folding patterns.

Furthermore, studying intermolecular interactions can be achieved by monitoring changes in chemical shifts upon variation of concentration or temperature. Techniques like Diffusion Ordered Spectroscopy (DOSY) can provide information on molecular self-association and interactions with other molecules in solution. These advanced methods are crucial for understanding the molecule's behavior in different environments.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy methods, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would prominently feature:

N-H Stretching: The amine (N-H) and amide (N-H) groups would show characteristic stretching vibrations in the 3200-3500 cm⁻¹ region. Primary amides typically show two bands in this region.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group would be observed around 1650-1690 cm⁻¹.

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group would produce a strong C-O stretching band, typically around 1240-1260 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for the amine and amide groups would appear in the 1180-1360 cm⁻¹ range.

Aromatic C-H and C=C Bending: Bands corresponding to the aromatic ring would be visible in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amine/AmideN-H Stretch3200 - 3500
CarbonylC=O Stretch1650 - 1690
Aromatic RingC=C Stretch1450 - 1600
Methoxy GroupC-O Stretch1240 - 1260
Amine/AmideC-N Stretch1180 - 1360

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The methoxyphenyl group is the primary chromophore, and its absorption spectrum is expected to show characteristic bands related to π → π* electronic transitions. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity and the presence of substituents on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₄N₂O₂), the calculated exact mass is 194.1055. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would provide an experimental mass measurement with high accuracy, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns of the molecule. By inducing fragmentation of the protonated molecular ion [M+H]⁺, characteristic fragment ions would be produced. Expected fragmentation pathways could include the cleavage of the amide bond, the loss of the methoxy group, and fragmentation of the propanamide side chain. This analysis helps to further confirm the compound's structure.

Chromatographic Methods (e.g., LC/MS) for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is the method of choice for determining the purity of this compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This hyphenated technique is invaluable for impurity profiling, allowing for the identification of minor components in a sample based on their mass-to-charge ratios and fragmentation patterns. For preparative purposes, column chromatography is a standard method for the isolation and purification of the compound on a larger scale.

Q & A

Q. 1.1. What are the common synthetic routes for preparing 3-[(2-Methoxyphenyl)amino]propanamide, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions. For example, hydrazide intermediates can be generated by reacting β-alanine derivatives with hydrazine hydrate, followed by condensation with aryl isocyanates or isothiocyanates (e.g., phenylisocyanate) in methanol under equimolar conditions . Key intermediates are purified via silica gel column chromatography (e.g., PE:EA = 20:1) and characterized using ¹H/¹³C NMR spectroscopy and elemental analysis to confirm regiochemistry and purity .

Q. 1.2. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

¹H NMR is essential for identifying the methoxy group (δ ~3.8–4.0 ppm), the amide NH proton (δ ~6.5–8.0 ppm), and aromatic protons (δ ~6.5–7.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–175 ppm) and methoxy carbons (δ ~55–60 ppm). Elemental analysis validates stoichiometric ratios of C, H, and N, while HRMS (EI) ensures molecular ion accuracy (e.g., [M+H]+ calcd. within ±0.0001 Da) .

Q. 1.3. How is the biological activity of this compound initially screened in academic settings?

Initial screens include in vitro antioxidative assays (e.g., DPPH radical scavenging), reducing power tests (ferric ion reduction), and antibacterial activity against model strains (e.g., E. coli, Xanthomonas campestris) via minimum inhibitory concentration (MIC) assays. For example, derivatives like 3-[(5-chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide showed superior radical scavenging (IC₅₀ ≤ 50 µM) .

Advanced Research Questions

Q. 2.1. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

Contradictions (e.g., varying IC₅₀ values for antioxidative activity) may arise from assay conditions (pH, solvent polarity) or bacterial strain variability. To address this:

  • Standardize protocols (e.g., fixed DPPH concentration, identical incubation times).
  • Use orthogonal assays (e.g., ABTS+ scavenging alongside MIC tests).
  • Apply multivariate statistical analysis to correlate substituent effects (e.g., electron-withdrawing groups enhance radical scavenging) .

Q. 2.2. What strategies optimize regioselectivity during the synthesis of substituted this compound derivatives?

Regioselective functionalization can be achieved via:

  • Palladium-catalyzed carbonylation : Using 2-bromo-3,3,3-trifluoropropene and CO gas to install trifluoromethyl groups at specific positions (e.g., 70% yield for 3,3,3-trifluoro-N-(2-methoxyphenyl)-2-(((4-methoxyphenyl)amino)methyl)propanamide) .
  • Directed ortho-metalation : Leveraging methoxy groups as directing groups for selective halogenation or alkylation .

Q. 2.3. How can computational modeling predict the interaction of this compound with biological targets?

Docking studies (e.g., AutoDock Vina) using crystal structures of enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs) can model binding affinities. Focus on:

  • Hydrogen bonding between the amide group and active-site residues (e.g., Asp/Glu).
  • π-Stacking of the methoxyphenyl ring with aromatic amino acids (e.g., Phe, Tyr).
  • Validate predictions with mutagenesis or isothermal titration calorimetry (ITC) .

Q. Q. 2.4. What methodologies address solubility challenges in in vivo studies of hydrophobic derivatives?

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation.
  • Nanocarrier systems : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability.
  • Co-solvent systems : Use cyclodextrins or DMSO-water mixtures (<5% v/v) to maintain stability .

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